2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride typically involves the reaction of propiophenone with dimethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)propiophenone hydrochloride: This compound has a similar structure but differs in the position of the methylamino group.
3-(Dimethylamino)propiophenone hydrochloride: Another similar compound with a different substitution pattern.
Uniqueness
2,2-Dimethyl-3-(methylamino)propiophenone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
24206-71-1 |
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Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-methyl-3-(methylamino)-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2,13-3)9-11(14)10-7-5-4-6-8-10;/h4-8,13H,9H2,1-3H3;1H |
InChI Key |
YXNTXDQIDINLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
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